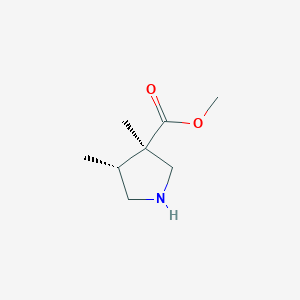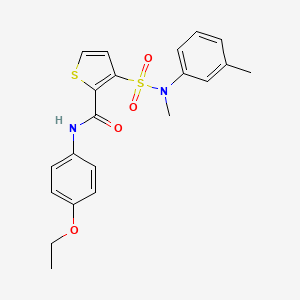
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, reactivity with common chemicals, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-inflammatory Activity
Researchers have synthesized various derivatives of compounds structurally similar to the specified chemical, focusing on their anti-inflammatory activity. For instance, Sunder and Maleraju (2013) synthesized derivatives by reacting pyrazole with substitutions at specific positions, assessing their anti-inflammatory effects. Among these, some compounds showed significant to moderate anti-inflammatory activity, highlighting the potential therapeutic applications of such chemicals (Sunder & Maleraju, 2013).
Antipsychotic Potential
Compounds with structures bearing resemblance, particularly those incorporating pyrazole and tetrazole moieties, have been evaluated for antipsychotic effects. A study by Wise et al. (1987) explored the synthesis and pharmacological evaluation of a series, identifying compounds with antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a key target in antipsychotic drug action. This suggests the potential for compounds with similar structures to serve as novel antipsychotic agents without the dopaminergic side effects common to many current treatments (Wise et al., 1987).
Anticancer Activity
Derivatives structurally related to the specified compound have also been synthesized and evaluated for their anticancer properties. For example, the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their investigation against certain cancer cell lines highlighted the potential for selective cytotoxicity. One such compound demonstrated high selectivity and a considerable apoptosis percentage among tested cells, pointing towards the utility of these derivatives in developing targeted cancer therapies (Evren et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O/c23-18-12-7-13-19(14-18)28-20(25-26-27-28)15-24-22(29)21(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,21H,15H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPPRWOWESEPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-benzyl-3,3-dimethyl-1,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2798440.png)

![4-chloro-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2798445.png)

![3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B2798450.png)
![2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2798452.png)
![Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2798454.png)
![1-[4-[2-(Methoxymethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2798455.png)
![(3aS,4R,9bR)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2798456.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2798460.png)